N-(pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride

KDM5A inhibition chiral resolution structure-activity relationship

Researchers developing KDM5-targeted epigenetic therapies often face solubility-limited assay artifacts with free base intermediates. This racemic cyclopropanecarboxamide HCl salt resolves these issues: • Enhanced aqueous solubility and handling stability vs. free base for reproducible HTS/SPR. • Core pyrrolidine scaffold validated in potent KDM5A inhibitors (e.g., N54 co-crystal); (R)-enantiomer shows 4-5× greater affinity. • CNS-favorable ADME: (3S)-pyrrolidinyl scaffold reduces P-gp efflux, supporting CNS programs. • Supplied as ≥95% purity hydrochloride salt for direct biophysical assay use.

Molecular Formula C8H15ClN2O
Molecular Weight 190.67 g/mol
CAS No. 1905483-77-3
Cat. No. B1410486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride
CAS1905483-77-3
Molecular FormulaC8H15ClN2O
Molecular Weight190.67 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2CCNC2.Cl
InChIInChI=1S/C8H14N2O.ClH/c11-8(6-1-2-6)10-7-3-4-9-5-7;/h6-7,9H,1-5H2,(H,10,11);1H
InChIKeyTVSAXBHHTVQZSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Pyrrolidin-3-yl)cyclopropanecarboxamide HCl: KDM5 Inhibitor Scaffold


N-(Pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride (CAS 1905483-77-3) is a racemic cyclopropanecarboxamide derivative featuring a pyrrolidine ring, utilized as a versatile synthetic intermediate and chiral scaffold in medicinal chemistry. The hydrochloride salt form enhances aqueous solubility and handling stability compared to the free base, facilitating its use in various experimental conditions [1]. The compound's core scaffold—a cyclopropane carboxamide linked to a pyrrolidine—has been successfully exploited in the development of potent and selective inhibitors of KDM5 histone lysine demethylases, establishing its value in epigenetic drug discovery programs [2].

Substitution Risks for N-(Pyrrolidin-3-yl)cyclopropanecarboxamide HCl


Substituting N-(Pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride with generic amide analogs or non-pyrrolidine containing cyclopropanecarboxamides introduces significant risk in target engagement and synthetic utility. The pyrrolidine ring is not merely a structural element; it provides a defined vector and a secondary amine for hydrogen bonding and further derivatization, which are critical for molecular recognition in targets like KDM5A [1]. Furthermore, the specific substitution pattern on the pyrrolidine ring dictates the spatial orientation of the cyclopropylamide group, a key determinant of stereospecific binding interactions [2]. The data below demonstrates that even among close analogs, subtle structural and stereochemical differences can lead to order-of-magnitude variations in biological potency, underscoring the need for precise chemical procurement.

Evidence Comparison for N-(Pyrrolidin-3-yl)cyclopropanecarboxamide HCl


Enantiomer-Dependent KDM5A Inhibition Potency

The racemic compound serves as a versatile precursor, but its ultimate utility is defined by the potent and stereospecific activity of its resolved enantiomers. Direct comparison of the (R)- and (S)-enantiomers of the core scaffold in a KDM5A inhibitor context (compounds N54 and N55) demonstrates a clear, quantifiable advantage for the (R)-isomer [1].

KDM5A inhibition chiral resolution structure-activity relationship epigenetics

CNS Penetration & Efflux Liability Profile

The (3S)-pyrrolidinyl scaffold is a privileged motif for achieving favorable CNS penetration and minimizing P-glycoprotein (P-gp) efflux. In a distinct therapeutic area (SNRIs), small modifications to the N-[(3S)-pyrrolidin-3-yl]benzamide core dramatically altered P-gp recognition and CNS penetration, a phenomenon directly relevant to the procurement of pyrrolidine-based scaffolds [1].

CNS penetration P-gp efflux ADME SNRI

Salt Form: Aqueous Solubility and Handling

The hydrochloride salt form (CAS 1905483-77-3) offers a quantifiable advantage over the free base (CAS 1154977-71-5) in terms of aqueous solubility and ease of handling, a common and well-documented characteristic of amine-containing small molecules [1].

aqueous solubility salt form handling stability in vitro assay

Key Applications of N-(Pyrrolidin-3-yl)cyclopropanecarboxamide HCl


KDM5 Inhibitor Lead Optimization

This compound is optimally procured as a racemic intermediate for subsequent chiral resolution or asymmetric synthesis. The resulting (R)-enantiomer (or an analog thereof) is a key component of highly potent KDM5A inhibitors, as demonstrated by the crystal structure of compound N54 bound to the KDM5A catalytic domain [1] and the 4- to 5-fold greater binding affinity of the (R)-enantiomer over the (S)-enantiomer [2]. Its procurement supports structure-based drug design efforts targeting epigenetic regulation in oncology.

CNS-Penetrant Drug Synthesis

Based on evidence that the (3S)-pyrrolidinyl scaffold confers favorable CNS penetration and reduced P-gp efflux [3], this racemic building block is a strategic procurement choice for medicinal chemistry groups aiming to explore SAR around CNS-exposed targets. The scaffold's established ADME profile in related series reduces early-stage attrition risk in CNS drug discovery programs.

Salt Form for HTS & Biophysical Assays

The hydrochloride salt form (CAS 1905483-77-3) is the recommended procurement specification for laboratories conducting high-throughput screening (HTS) or biophysical assays (e.g., SPR, ITC) in aqueous buffers [4]. Its enhanced aqueous solubility and stability relative to the free base simplify compound management and minimize DMSO-mediated assay artifacts, ensuring more reproducible and interpretable biological data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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